

Spectral Data Analysis of 4- [(Dimethylamino)methyl]benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-[(Dimethylamino)methyl]benzonitrile
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-[(Dimethylamino)methyl]benzonitrile** (CAS No. 35525-86-1). While spectral datasets for this compound have been recorded by commercial sources such as Aldrich Chemical Company, Inc., the detailed experimental spectra are not broadly accessible in public databases.^[1] This guide presents predicted spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis to support research and development activities.

Predicted Spectral Data

To facilitate the identification and characterization of **4-[(Dimethylamino)methyl]benzonitrile**, predicted spectral data are provided below. These predictions are based on computational models and offer a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using advanced computational algorithms. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR spectra.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.65	Doublet	2H	Aromatic-H (ortho to -CN)
~7.45	Doublet	2H	Aromatic-H (ortho to - CH_2N)
~3.50	Singlet	2H	$-\text{CH}_2\text{-N}$
~2.25	Singlet	6H	$-\text{N}(\text{CH}_3)_2$

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~144.0	Aromatic C- CH_2N
~132.5	Aromatic C-H (ortho to -CN)
~129.0	Aromatic C-H (ortho to - CH_2N)
~119.0	$-\text{C}\equiv\text{N}$
~111.5	Aromatic C-CN
~63.5	$-\text{CH}_2\text{-N}$
~45.0	$-\text{N}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for the functional groups present in **4-[(Dimethylamino)methyl]benzonitrile**.

Table 3: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3050-3000	Medium	Aromatic C-H	Stretching
~2950-2800	Medium-Strong	Aliphatic C-H	Stretching
~2230-2210	Strong	Nitrile (C≡N)	Stretching
~1610-1580	Medium	Aromatic C=C	Stretching
~1470-1430	Medium	CH ₂ /CH ₃	Bending
~1260-1000	Medium-Strong	C-N	Stretching

Mass Spectrometry (MS)

The predicted mass spectrum of **4-[(Dimethylamino)methyl]benzonitrile** would exhibit a molecular ion peak corresponding to its molecular weight. The table below lists the expected key mass-to-charge ratios (m/z).

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
160.10	High	[M] ⁺ (Molecular Ion)
159.09	Medium	[M-H] ⁺
116.06	Medium	[M - N(CH ₃) ₂] ⁺
58.07	Very High	[CH ₂ N(CH ₃) ₂] ⁺ (Base Peak)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectral data for small organic molecules like **4-[(Dimethylamino)methyl]benzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

Instrument Parameters (400 MHz Spectrometer):

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64 scans, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width: 0-16 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more scans.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width: 0-220 ppm.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.

- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of the liquid sample directly onto the center of the ATR crystal. If the sample is a solid, a small amount of the powder can be placed on the crystal and pressure applied.
- If using salt plates (NaCl or KBr), place a drop of the neat liquid on one plate and carefully place the second plate on top to create a thin film.

Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal or salt plates.
- Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Ensure the sample is free from particulate matter by filtering if necessary.

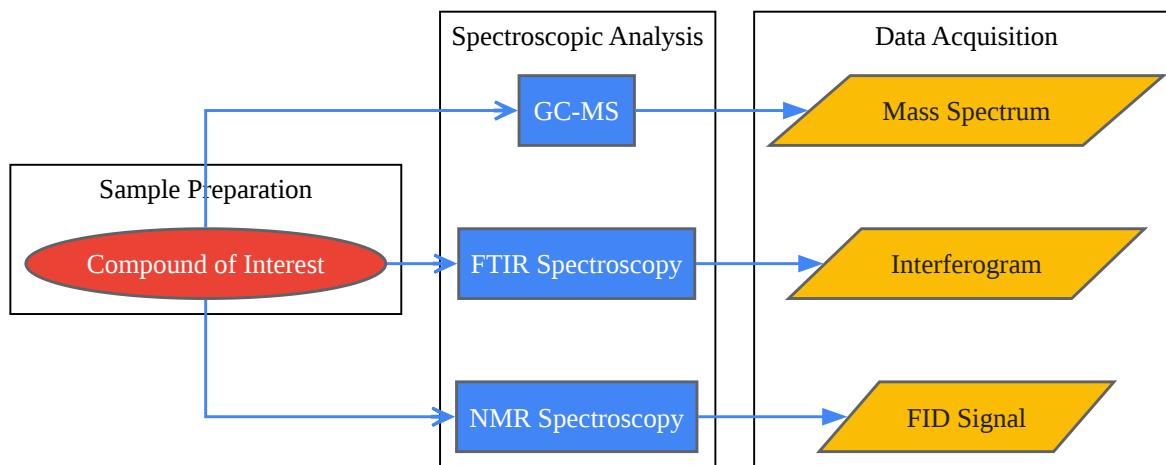
- Transfer the solution to a 1.5 mL glass autosampler vial.

Instrumental Conditions:

- Gas Chromatograph (GC):
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

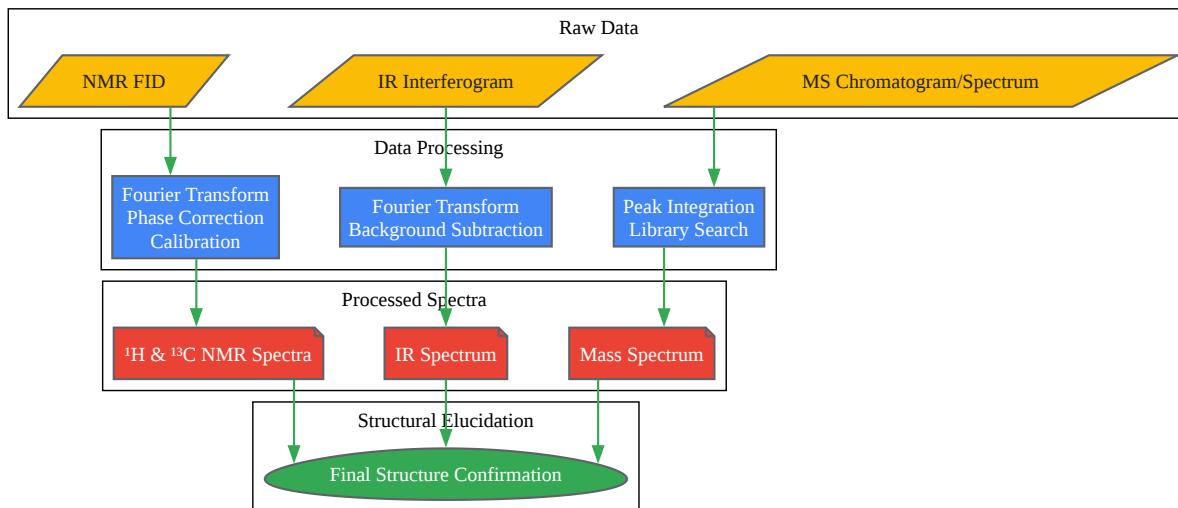
Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.



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Caption: Workflow for Spectral Data Acquisition.



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Caption: Workflow for Spectral Data Analysis.

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References

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